3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H26N2O3. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals, agrochemicals, and materials science. This compound features a tert-butyl group attached to the nitrogen atom of piperazine, enhancing its chemical stability and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine or tert-butylamine as the starting materials.
Reaction Steps: The key steps involve the formation of the piperazine ring, followed by the introduction of the tert-butyl group. This can be achieved through a series of reactions, including alkylation and esterification.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions, using solvents like dichloromethane or toluene. The temperature and pressure are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be carried out using batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.
Catalysts and Reagents: Catalysts such as acid or base catalysts may be used to enhance the reaction rates. Common reagents include tert-butyl chloride and various coupling agents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium(VI) oxide are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Piperazine derivatives with oxo groups.
Reduction Products: Piperazine derivatives with amino groups.
Substitution Products: Various alkylated or aminated derivatives of the compound.
Scientific Research Applications
3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Piperazine: The parent compound without the tert-butyl group.
N-Boc-piperazine: Piperazine with a Boc (tert-butoxycarbonyl) protecting group.
3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester: A related compound with a hydroxymethyl group instead of a tert-butyl group.
Uniqueness: 3-Tert-butyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl group, which provides enhanced stability and reactivity compared to its analogs. This makes it particularly useful in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 3-tert-butylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYDUNZQLEACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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